N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide
Description
N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides It is characterized by the presence of an ethoxy group, a phenylethyl group, and a methylpyridine moiety
Properties
IUPAC Name |
N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-16(14-7-5-4-6-8-14)12-19-17(20)15-10-9-13(2)18-11-15/h4-11,16H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMDDJCZYFLXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CN=C(C=C1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine-3-carboxylic acid, which is reacted with 2-ethoxy-2-phenylethylamine.
Activation: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Coupling Reaction: The activated carboxylic acid is then coupled with 2-ethoxy-2-phenylethylamine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxy-2-phenylethyl)-pyridine-3-carboxamide: Lacks the methyl group on the pyridine ring.
N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-2-carboxamide: The carboxamide group is positioned at the 2-position instead of the 3-position.
N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-4-carboxamide: The carboxamide group is positioned at the 4-position instead of the 3-position.
Uniqueness
N-(2-ethoxy-2-phenylethyl)-6-methylpyridine-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
